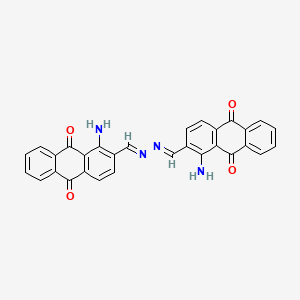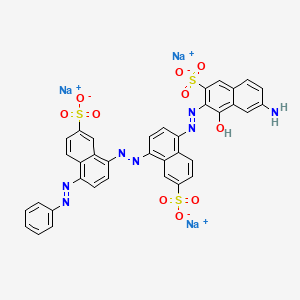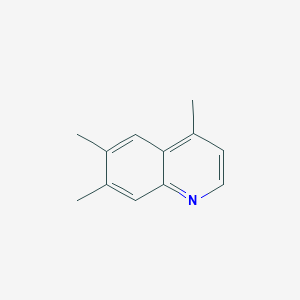
Chromium--osmium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium–osmium (3/1) is a compound that combines the properties of chromium and osmium in a specific stoichiometric ratio. Chromium is a transition metal known for its hardness and high melting point, while osmium is a dense, blue-gray metal known for its high density and hardness. The combination of these two metals results in a compound with unique physical and chemical properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of chromium–osmium (3/1) typically involves the reaction of chromium and osmium metals in a controlled environment. One common method is the direct combination of chromium and osmium powders in a high-temperature furnace under an inert atmosphere to prevent oxidation. The reaction is carried out at temperatures exceeding 1000°C to ensure complete alloying of the metals.
Industrial Production Methods: Industrial production of chromium–osmium (3/1) involves similar high-temperature processes but on a larger scale. The metals are melted together in an electric arc furnace or induction furnace, followed by casting into ingots. The ingots are then processed through various metallurgical techniques to achieve the desired purity and composition.
化学反应分析
Types of Reactions: Chromium–osmium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form oxides of chromium and osmium, and it can also participate in reduction reactions where it acts as a reducing agent.
Common Reagents and Conditions: Common reagents used in reactions with chromium–osmium (3/1) include oxygen, hydrogen, and various acids and bases. For example, oxidation reactions may involve exposure to oxygen or air at elevated temperatures, while reduction reactions may involve hydrogen gas or reducing agents like sodium borohydride.
Major Products Formed: The major products formed from reactions involving chromium–osmium (3/1) depend on the specific reaction conditions. Oxidation reactions typically yield chromium oxide and osmium oxide, while reduction reactions may produce elemental chromium and osmium.
科学研究应用
Chromium–osmium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions. In biology and medicine, the compound is studied for its potential use in anticancer therapies, where osmium-based compounds have shown promise due to their cytotoxic activities . In industry, chromium–osmium (3/1) is used in the production of superalloys and other high-performance materials that require exceptional hardness and resistance to wear and corrosion.
作用机制
The mechanism of action of chromium–osmium (3/1) in its various applications involves its ability to interact with molecular targets and pathways. For example, in anticancer research, osmium-based compounds are known to bind to DNA and disrupt cellular processes, leading to cell death . The compound’s high density and hardness also make it effective in industrial applications where it can withstand extreme conditions and mechanical stress.
相似化合物的比较
Chromium–osmium (3/1) can be compared to other similar compounds, such as chromium–ruthenium and chromium–iridium alloys. These compounds share some properties, such as high hardness and resistance to corrosion, but chromium–osmium (3/1) is unique in its combination of density and catalytic activity. Other similar compounds include osmium tetroxide, which is used as a staining agent in electron microscopy, and various chromium oxides used in pigments and coatings .
Conclusion
Chromium–osmium (3/1) is a compound with unique properties that make it valuable in a variety of scientific and industrial applications. Its synthesis involves high-temperature processes, and it undergoes various chemical reactions that yield important products. The compound’s applications in chemistry, biology, medicine, and industry highlight its versatility and potential for future research and development.
属性
CAS 编号 |
12018-35-8 |
|---|---|
分子式 |
Cr3Os |
分子量 |
346.2 g/mol |
IUPAC 名称 |
chromium;osmium |
InChI |
InChI=1S/3Cr.Os |
InChI 键 |
FAVOVWUECRFDRO-UHFFFAOYSA-N |
规范 SMILES |
[Cr].[Cr].[Cr].[Os] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)



![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)

![6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one](/img/structure/B14728587.png)




